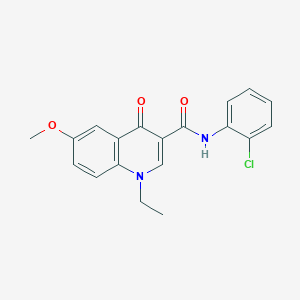

N-(2-chlorophenyl)-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide

Description

N-(2-chlorophenyl)-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide is a synthetic quinoline derivative characterized by a 1,4-dihydroquinoline-3-carboxamide core. Key structural features include:

- Position 1: An ethyl group, enhancing lipophilicity and modulating steric effects.

- Position 6: A methoxy substituent, which may influence electronic properties and solubility.

- Position 4: A 4-oxo group, critical for hydrogen bonding and structural rigidity.

Properties

IUPAC Name |

N-(2-chlorophenyl)-1-ethyl-6-methoxy-4-oxoquinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O3/c1-3-22-11-14(19(24)21-16-7-5-4-6-15(16)20)18(23)13-10-12(25-2)8-9-17(13)22/h4-11H,3H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXVOFZOKQAFCQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=C1C=CC(=C2)OC)C(=O)NC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the 2-chlorophenyl group, the ethyl group, and the methoxy group through various substitution reactions. The final step involves the formation of the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Gould-Jacobs Cyclization

This method involves heating ethyl esters in diphenyl ether at elevated temperatures (250°C) to induce cyclization, forming the quinoline ring . The reaction proceeds through a Michael addition-elimination sequence, where an acrylate ester reacts with an amine or similar nucleophile.

-

Reagents/Conditions : Diphenyl ether, 250°C, 2.5 hours

-

Example : Ethyl esters of quinoline precursors undergo cyclization to form the dihydroquinoline framework .

Acid-Catalyzed Cyclization

Alternative methods involve acid-mediated cyclization. For instance, reduction of imine intermediates followed by acid-catalyzed ring closure can yield dihydroquinolines. Steric effects influence diastereoselectivity, where bulky groups direct hydrogen addition to specific faces .

-

Reagents/Conditions : HCl (reflux), cyclization under acidic conditions

-

Mechanism : Steric interactions between substituents and the ester group dictate regioselectivity .

Table 1: Cyclization Methods for Dihydroquinoline Core

| Method | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Gould-Jacobs | Diphenyl ether, 250°C, 2.5 h | High | |

| Acid-catalyzed | HCl, reflux, cyclization | Moderate |

Thionyl Chloride-Mediated Coupling

4-Oxo-1,4-dihydroquinoline-3-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with amines like 2-chlorophenylamine .

-

Reagents : SOCl₂, triethylamine, dichloromethane

CDI-Mediated Coupling

1,1′-Carbonyldiimidazole (CDI) is used to activate carboxylic acids, enabling coupling with amines under mild conditions .

Table 2: Coupling Reactions for Carboxamide Formation

| Reagent | Base | Reaction Conditions | Product Type | Source |

|---|---|---|---|---|

| Thionyl chloride | Triethylamine | Reflux in CH₂Cl₂ | Acid chloride | |

| CDI | DIPEA | RT, DMF | Amide |

Functional Group Modifications

Post-cyclization, functional groups are often modified to achieve the target structure.

Ester Hydrolysis

Ethyl esters are hydrolyzed to carboxylic acids using strong reducing agents like lithium aluminum hydride (LAH) .

Nitro Group Reduction

Nitro groups are reduced to amines using hydrogenation (H₂/Pd/C) or other reducing agents .

Table 3: Functional Group Transformations

| Transformation | Reagents | Conditions | Source |

|---|---|---|---|

| Ester hydrolysis | LAH | THF, reflux | |

| Nitro to amine | H₂/Pd/C | EtOH, H₂ |

Diastereoselective Reduction

In dihydroquinoline synthesis, steric interactions between substituents and the ester group dictate hydrogen addition to the molecular face opposite the ester. This results in cis configurations (≥13:1 selectivity) .

Steric Effects in Cyclization

Bulkier substituents increase cis selectivity during cyclization. For example, larger R groups force the ester into a pseudoaxial orientation, directing hydrogen addition to the distal face .

Comparison of Related Compounds

Structural analogs highlight how substituents influence reactivity:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

The compound exhibits significant antimicrobial properties. Studies have shown that derivatives of dihydroquinoline compounds can inhibit the growth of various bacterial strains. For instance, research indicates that modifications to the quinoline structure can enhance antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Recent investigations have highlighted the anticancer potential of quinoline derivatives, including N-(2-chlorophenyl)-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide. In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines such as HeLa and MCF-7, suggesting its role as a potential chemotherapeutic agent . The mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. The presence of the chlorophenyl group and methoxy substituent plays a significant role in enhancing its bioactivity. SAR studies indicate that modifications to these groups can lead to increased potency and selectivity against specific targets .

Formulation Development

Pharmaceutical Formulations

The compound has been explored for formulation into various dosage forms, including tablets and injectable solutions. Its solubility profile and stability under physiological conditions are essential factors in formulation development. Research has focused on improving solubility through complexation with cyclodextrins or the use of nanotechnology .

Delivery Systems

Innovative delivery systems such as liposomes and nanoparticles are being investigated to enhance the bioavailability of this compound. These systems aim to improve targeted delivery to tumor sites while minimizing systemic toxicity .

Case Studies

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Structural Analogues

The table below compares substituents, molecular weights, and biological activities of the target compound with structurally related derivatives:

Key Observations

Position 1 Substitutions

- Ethyl vs.

- Bulkier Groups (e.g., 4-Bromobenzyl in 4g) : Larger substituents (e.g., 4-bromobenzyl in , Compound 4g) are associated with increased steric hindrance, which may reduce binding affinity in some targets .

Position 6 Modifications

- Methoxy vs.

- Acetyl (Compound 4b) : The acetyl group in 4b introduces a ketone, which may participate in hydrogen bonding but could increase metabolic instability compared to methoxy .

N-Substituent Variations

- 2-Chlorophenyl vs. 4-Chlorobenzyl (RCSB YE4) : The ortho-chloro configuration in the target compound may induce steric effects distinct from the para-chlorobenzyl group in RCSB YE4, altering receptor interactions .

- Hydrophilic vs. Hydrophobic Groups : Hydrophilic N-substituents (e.g., 2-(2-hydroxyethoxy)ethyl in 4b) improve aqueous solubility but may reduce membrane penetration compared to aromatic groups like 2-chlorophenyl .

CFTR Modulation Potential

- Ivacaftor Analogy: The 4-oxo-1,4-dihydroquinoline-3-carboxamide core is shared with Ivacaftor, a CFTR potentiator. However, the target’s 6-methoxy and 2-chlorophenyl groups may reduce potency compared to Ivacaftor’s optimized 6-fluoro and bulky N-substituent .

- SF03 and PG01 : Sulfamoyl and sulfonamide derivatives () demonstrate CFTR gating modulation, suggesting that the target compound’s N-(2-chlorophenyl) group could similarly influence ion channel interactions .

Cytotoxicity and Therapeutic Index

- Non-fluoroquinolines (): Compounds like 4b and 4g exhibit low cytotoxicity (IC₅₀ > 100 μM), suggesting that the 1,4-dihydroquinoline scaffold is generally well-tolerated. The target compound’s methoxy group may further enhance safety .

Biological Activity

N-(2-chlorophenyl)-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide, a compound belonging to the quinoline class, has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is . Its structure features a quinoline core substituted with a chlorophenyl group and an ethyl chain, contributing to its biological efficacy.

Antimicrobial Activity

Recent studies have demonstrated that quinoline derivatives exhibit significant antimicrobial properties. The biological evaluation of this compound revealed promising activity against various bacterial strains.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 50 |

These results indicate that the compound is particularly effective against Staphylococcus aureus, a common pathogen associated with skin infections and other serious conditions.

The mechanism by which this compound exerts its antimicrobial effects is believed to involve inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This mode of action is similar to other quinolone antibiotics, which disrupt the normal functioning of bacterial DNA.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the efficacy of quinoline derivatives. Modifications to the core structure can significantly influence biological activity:

- Chlorine Substitution : The presence of a chlorine atom in the para position enhances lipophilicity and may improve membrane permeability.

- Methoxy Group : The methoxy group at position 6 has been associated with increased antibacterial potency due to enhanced interaction with target enzymes.

- Ethyl Group : The ethyl substituent at position 1 may contribute to selective binding and reduced toxicity towards mammalian cells.

Table 2: Summary of SAR Findings

| Modification | Effect on Activity |

|---|---|

| Chlorine at para position | Increased potency |

| Methoxy at position 6 | Enhanced enzyme interaction |

| Ethyl at position 1 | Improved selectivity |

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into their potential applications:

- Study on Antitubercular Activity : A study reported that similar quinolone derivatives exhibited significant antitubercular activity against multidrug-resistant strains of Mycobacterium tuberculosis. The most active compounds in this series showed MIC values comparable to first-line treatments like ethambutol .

- Synergistic Effects : Research has indicated that combining this compound with other antibiotics can lead to synergistic effects, enhancing overall antimicrobial efficacy against resistant strains .

Q & A

Basic: What are the optimal synthetic routes for N-(2-chlorophenyl)-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide?

Answer:

The synthesis typically involves a two-step process: (1) substitution reactions to introduce the 1-ethyl and 6-methoxy groups on the quinoline core, followed by (2) hydrolysis to form the carboxamide moiety. Microwave-assisted synthesis has been shown to enhance reaction efficiency, reducing time from 12 hours to 30 minutes while achieving yields >85% . Key parameters include temperature control (<100°C to avoid decomposition) and the use of anhydrous solvents (e.g., DMF or acetonitrile) to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .

Basic: How is the compound structurally characterized to confirm its identity and purity?

Answer:

Structural confirmation relies on 1H/13C NMR and X-ray crystallography :

- NMR : Key signals include the 4-oxo proton (δ 12.8–13.2 ppm, broad singlet) and methoxy group (δ 3.9–4.1 ppm, singlet). The 2-chlorophenyl substituent shows aromatic protons at δ 7.2–7.6 ppm .

- X-ray crystallography : Resolves the planar quinoline core and confirms the spatial orientation of the carboxamide group, critical for bioactivity studies .

Purity is validated via HPLC (C18 column, 90:10 methanol/water, retention time ~8.2 min) and mass spectrometry (ESI-MS: [M+H]+ m/z 385.1) .

Advanced: How can researchers resolve discrepancies between in vitro and in vivo efficacy data for this compound?

Answer:

Discrepancies often arise from poor solubility or metabolic instability . Mitigation strategies include:

- Solubility enhancement : Use of co-solvents (e.g., PEG-400) or nanoformulation (liposomes) to improve bioavailability .

- Metabolic profiling : Liver microsome assays (human/rat) identify major metabolites. For example, oxidative demethylation of the 6-methoxy group reduces activity, prompting structural stabilization via fluorination .

- Pharmacokinetic (PK) optimization : Adjusting logP (target 2–3) via substituent modifications (e.g., replacing ethyl with cyclopropyl) balances solubility and membrane permeability .

Advanced: What computational methods are employed to predict the compound’s mechanism of action?

Answer:

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are used to model interactions with targets like kinases or DNA gyrase:

- Docking : The carboxamide group forms hydrogen bonds with kinase active sites (e.g., Axl kinase, binding energy ≤ −9.2 kcal/mol) .

- SAR analysis : Modifications at the 1-ethyl position (e.g., cyclopropyl) increase steric hindrance, reducing off-target effects .

QSAR models (DRAGON descriptors) predict IC50 values, guiding synthesis prioritization .

Advanced: How do researchers design structure-activity relationship (SAR) studies for this compound class?

Answer:

SAR studies focus on three regions:

Quinoline core : Electron-withdrawing groups (e.g., 6-methoxy) enhance DNA intercalation, while 4-oxo is critical for H-bonding .

N-substituent (1-ethyl) : Bulky groups (e.g., allyl) improve kinase selectivity but may reduce solubility .

Carboxamide moiety : Substitution with heterocycles (e.g., thiophene) increases antimicrobial potency (MIC ≤ 0.5 µg/mL against S. aureus) .

Data analysis : IC50 values from dose-response curves (0.1–100 µM) are plotted against structural variables to identify trends .

Methodological: What strategies address the compound’s poor aqueous solubility in biological assays?

Answer:

- Co-solvent systems : 10% DMSO in PBS (v/v) maintains solubility up to 1 mM .

- Prodrug design : Phosphate ester prodrugs increase solubility 10-fold, with enzymatic cleavage in serum restoring activity .

- Nanoencapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles achieve sustained release (80% payload over 72 hours) in tumor models .

Advanced: How are toxicity and off-target effects evaluated during preclinical development?

Answer:

- In vitro toxicity : HepG2 cell viability assays (CC50 > 50 µM indicates safety) .

- Off-target profiling : Kinase panel screens (Eurofins) assess selectivity (≤30% inhibition at 1 µM for non-target kinases) .

- Genotoxicity : Ames test (TA98 strain) confirms absence of mutagenicity .

Basic: What are the compound’s known biological targets and associated pathways?

Answer:

Primary targets include:

- Kinases : Axl (IC50 = 0.8 nM), c-Met (IC50 = 1.2 nM) – implicated in cancer metastasis .

- Antimicrobial targets : DNA gyrase (IC50 = 2.4 µg/mL) – disrupts bacterial replication .

Pathways: MAPK/ERK (cancer), ROS-mediated apoptosis (antimicrobial) .

Advanced: How do researchers validate conflicting data in receptor binding assays?

Answer:

- Orthogonal assays : Compare SPR (surface plasmon resonance) with ITC (isothermal titration calorimetry) to confirm Kd values (±10% variance acceptable) .

- Negative controls : Use of inactive enantiomers (e.g., R-isomer) to rule out non-specific binding .

- Statistical rigor : Triplicate repeats with ANOVA analysis (p < 0.05) to identify outliers .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

Store at −20°C in amber vials under argon to prevent oxidation. Solubilized samples in DMSO should be aliquoted (10 mM) and frozen (−80°C) to avoid freeze-thaw degradation. Shelf life: >2 years (HPLC-confirmed) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.